5-Fluoro-1-(oxolan-2-yl)dihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
Tegafur is a chemotherapeutic prodrug of 5-fluorouracil, used primarily in the treatment of various cancers. It is a pyrimidine analogue that, upon metabolic conversion, becomes 5-fluorouracil, which inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition disrupts the replication of cancer cells, making tegafur an effective anticancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tegafur can be synthesized through several methods. One common method involves the reaction of 5-fluorouracil with tetrahydrofuran in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, tegafur is produced using high-efficiency methods such as liquid-assisted grinding and neat grinding. These mechanochemical synthesis techniques are favored for their low resource consumption and high efficiency. The resulting product is often further processed to improve its solubility and bioavailability through the formation of cocrystals .
Chemical Reactions Analysis
Types of Reactions
Tegafur undergoes several types of chemical reactions, including:
Oxidation: Tegafur can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the tegafur molecule.
Substitution: Substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various metabolites of tegafur, which can have different pharmacological properties and activities .
Scientific Research Applications
Tegafur has a wide range of scientific research applications:
Chemistry: Used in the study of prodrug activation and the development of new chemotherapeutic agents.
Biology: Employed in research on DNA synthesis and cell replication.
Medicine: Widely used in the treatment of cancers, including gastric, colorectal, and breast cancers. .
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Tegafur is metabolized into 5-fluorouracil, which inhibits thymidylate synthase, an enzyme involved in the synthesis of thymidine, a nucleotide necessary for DNA replication. By inhibiting this enzyme, tegafur disrupts DNA synthesis, leading to the death of rapidly dividing cancer cells. This mechanism makes it effective in treating various types of cancer .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: The active metabolite of tegafur, directly used as a chemotherapeutic agent.
Capecitabine: Another prodrug of 5-fluorouracil, used in the treatment of similar cancers.
Carmofur: A derivative of 5-fluorouracil with similar anticancer properties.
Uniqueness of Tegafur
Tegafur’s uniqueness lies in its ability to be administered orally and its conversion into 5-fluorouracil within the body, providing a more controlled release and potentially reducing the side effects associated with direct administration of 5-fluorouracil .
Properties
CAS No. |
66096-79-5 |
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Molecular Formula |
C8H11FN2O3 |
Molecular Weight |
202.18 g/mol |
IUPAC Name |
5-fluoro-1-(oxolan-2-yl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H11FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h5-6H,1-4H2,(H,10,12,13) |
InChI Key |
BSRXJERNQPNWEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)N2CC(C(=O)NC2=O)F |
Origin of Product |
United States |
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